molecular formula C19H18N2O3S B4983634 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid

3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid

Cat. No. B4983634
M. Wt: 354.4 g/mol
InChI Key: MDRHTSRAVDFVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid, also known as MPTP, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicine. MPTP is a synthetic molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. The purpose of

Mechanism of Action

3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response, and the inhibition of COX-2 leads to a reduction in inflammation. 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid also induces apoptosis in cancer cells by activating the p53 pathway, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily synthesized in the lab and its purity can be controlled. 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid is also stable and has a long shelf life, which makes it easy to store and use in experiments. However, 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has some limitations for lab experiments. It is a toxic compound, which means that it must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid. One area of research is the development of 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid analogues that have improved properties such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential applications of 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, research can be conducted to investigate the potential synergistic effects of 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid with other drugs or compounds.

Synthesis Methods

3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid can be synthesized using various methods, including the reaction of 2-thienylcarbonyl chloride with 4-methylphenylamine to form the intermediate 2-(4-methylphenylamino)thiophene-3-carboxylic acid. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid. Other methods of synthesis include the reaction of 4-methylphenylamine with 2-thiophenecarboxylic acid, followed by the reaction with ethyl bromoacetate.

Scientific Research Applications

3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has been extensively studied for its potential applications in the field of medicine. One of the primary applications of 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid is in the treatment of cancer. Studies have shown that 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

3-[5-(4-methylphenyl)-1-(thiophene-2-carbonylamino)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-4-6-14(7-5-13)16-10-8-15(9-11-18(22)23)21(16)20-19(24)17-3-2-12-25-17/h2-8,10,12H,9,11H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRHTSRAVDFVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CS3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.